1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
The compound “1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups including thiazole, pyrrolidine, and triazole . Thiazole is a five-membered ring system that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Pyrrolidine is a cyclic amine, and triazole is a class of azoles that possess three nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyrrolidine, and triazole rings. The thiazole ring is aromatic and has several reactive positions where various reactions can take place . The pyrrolidine ring is a cyclic amine, which could participate in hydrogen bonding and other intermolecular interactions . The triazole ring is a heterocycle containing three nitrogen atoms, which could also engage in various chemical reactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of the thiazole, pyrrolidine, and triazole rings. For instance, the thiazole ring could undergo donor-acceptor, nucleophilic, and oxidation reactions . The pyrrolidine and triazole rings could participate in substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of the polar thiazole, pyrrolidine, and triazole rings . Its stability could be influenced by the aromaticity of the thiazole ring and the presence of the nitrogen atoms in the triazole ring .Scientific Research Applications
Cycloaddition Reactions for Heterocyclic Synthesis
- The stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes has been explored to synthesize tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles. This method provides a versatile approach for constructing complex heterocyclic frameworks with potential biological activities (Gong Jin et al., 2017).
Antimicrobial and Insecticidal Compounds
- Novel heterocycles incorporating a thiadiazole moiety have been synthesized and tested against the cotton leafworm, Spodoptera littoralis, demonstrating significant insecticidal activity (A. Fadda et al., 2017).
- A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strain, showcasing the potential of these compounds in developing new antimycobacterial agents (Yahya Nural et al., 2018).
Antioxidant Potential
- The design and synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have been evaluated for their antioxidant potential, showing promising results that contribute to the understanding of structure-activity relationships in antioxidant research (Y. Kaddouri et al., 2020).
Anticancer Activity
- Arylazothiazoles and 1,3,4-thiadiazoles have been synthesized using a novel catalyst and evaluated for their anticancer activity against colon and liver carcinoma cell lines, revealing promising activity for certain derivatives (S. M. Gomha et al., 2015).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For instance, it could be studied for its potential use as a pharmaceutical, given the biological activity of many thiazole, pyrrolidine, and triazole-containing compounds . Additionally, new synthetic routes could be developed to improve its synthesis .
Properties
IUPAC Name |
[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c24-17(25-14-4-7-21(10-14)16-18-5-8-26-16)22-6-3-13(9-22)23-11-15(19-20-23)12-1-2-12/h5,8,11-14H,1-4,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPKIMGPGPKEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCN(C4)C5=NC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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